molecular formula C11H11NO B2493619 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one CAS No. 96933-21-0

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one

Cat. No.: B2493619
CAS No.: 96933-21-0
M. Wt: 173.215
InChI Key: CRJMOQUKRGIGLY-UHFFFAOYSA-N
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Description

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused indole and benzene ring system. It has been studied for its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclization agents such as polyphosphoric acid or Lewis acids. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, which can be further utilized in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration and its ability to interact with BET proteins selectively. This selectivity makes it a valuable compound in the development of targeted therapies for various diseases .

Properties

IUPAC Name

2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMOQUKRGIGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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